N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Description
This compound features a hybrid structure combining a 6-methoxy-substituted indole linked via an ethyl group to an acetamide scaffold bearing a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The indole core is critical for hydrophobic interactions and π-stacking in biological systems, while the benzotriazinone group may contribute to enzyme inhibition via hydrogen bonding or redox activity .
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-14-6-7-15-13(11-22-18(15)10-14)8-9-21-19(26)12-25-20(27)16-4-2-3-5-17(16)23-24-25/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,26) |
InChI Key |
XPYKCIOVLLHLLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized by cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a nitrile.
Coupling Reaction: The final step involves coupling the indole and benzotriazine moieties through an acetamide linkage. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.
Reduction: The benzotriazine ring can be reduced using hydrogenation or metal hydrides to yield reduced triazine derivatives.
Substitution: Both the indole and benzotriazine rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzotriazine derivatives.
Substitution: Substituted indole and benzotriazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the interactions of indole and benzotriazine derivatives with biological systems. It may serve as a probe to investigate the binding sites and mechanisms of action of these moieties in biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory activities, while benzotriazine derivatives have been explored for their potential as antiviral and anticancer agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. It may also find applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazine moiety can intercalate into DNA, affecting its replication and transcription.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA: The benzotriazine moiety can intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzotriazinone or Quinazolinone Cores
Table 1: Key Structural and Pharmacological Features
Key Observations :
- The benzotriazinone group in the target compound and Y040-2908 differentiates them from quinazolinone-based analogues, which are more commonly associated with antimicrobial activity .
Indole-Based Analogues with Varied Substituents
Table 2: Indole Derivatives with Modified Acetamide Side Chains
Research Findings and Pharmacological Implications
Enzyme Inhibition Potential
- Benzotriazinones are known to inhibit enzymes like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis , while quinazolinones target M. tuberculosis bd oxidase . The target compound’s benzotriazinone group may retain similar mechanisms.
- Indole derivatives like 10j exhibit anticancer activity via Bcl-2/Mcl-1 inhibition , suggesting the target compound’s indole core could synergize with benzotriazinone for dual-pathway activity.
Biological Activity
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C~21~H~22~N~4~O~3~, and it has a molecular weight of approximately 378.43 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a benzotriazine structure that contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that compounds with indole and benzotriazine structures exhibit significant antimicrobial properties. Specifically, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Case Study: Antibacterial Activity
A study reported the synthesis of several indole derivatives, including those similar to this compound. These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, indicating potent antibacterial activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Indole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In vitro studies revealed that certain analogs exhibited significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, compounds with structural similarities to this compound showed preferential suppression of rapidly dividing cells compared to non-tumor cells .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The indole moiety is known to influence multiple signaling pathways involved in cell growth and apoptosis. Additionally, the benzotriazine portion may enhance the compound's ability to penetrate cellular membranes and exert its effects on intracellular targets.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/MBC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.98 | Effective against MRSA |
| Anticancer | A549 (Lung Cancer) | Varies | Significant antiproliferative effects |
| Antifungal | Candida albicans | 7.80 | Moderate activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
